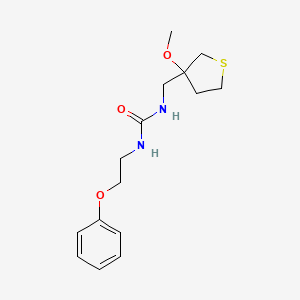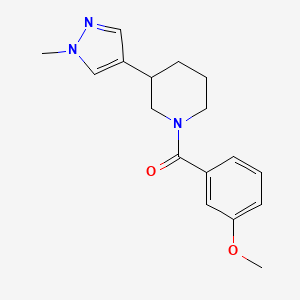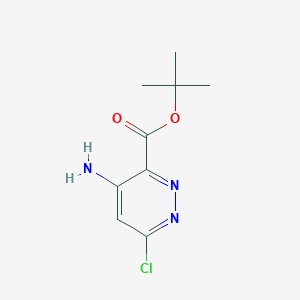
N-(3-fluorophenyl)-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-fluorophenyl)-2-(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a methoxybenzyl group, a thiadiazolyl group, a piperidinyl group, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed using a Mannich reaction . The thiadiazole ring could be formed using a reaction with thiosemicarbazide . The fluorophenyl group could be introduced using a nucleophilic aromatic substitution reaction . The methoxybenzyl group could be introduced using a Williamson ether synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The fluorophenyl, methoxybenzyl, and acetamide groups would all contribute to the polarity of the molecule, which could affect its solubility and reactivity .
Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The fluorophenyl group could undergo nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of thiadiazole derivatives, including those related to the compound , involves reactions that yield compounds with significant structural and potentially bioactive characteristics. For example, the synthesis of the title compound involving 1,3,4-thiadiazole units shows that these molecules can form centrosymmetric dimers via hydrogen bonds, further connected into layers by interactions, indicating a base for structural diversity and potential bioactivity (Ismailova et al., 2014).
Biological Activities
Research into thiadiazole derivatives has highlighted a range of biological activities, from antimicrobial to anticancer properties. For instance, novel thiadiazole amide derivatives containing piperazine have been synthesized and shown to exhibit inhibitory effects against various pathogens and even demonstrated certain antiviral activities (Xia, 2015). Similarly, substituted 2-aminobenzothiazoles derivatives have been evaluated for their antimicrobial activity, illustrating the potential of thiadiazole compounds in combating resistant microbial strains (Anuse et al., 2019).
Antioxidant and Antimicrobial Applications
Derivatives of thiadiazoles have been synthesized and assessed for their antioxidant and antimicrobial properties. Research shows that these compounds display moderate to good activity against various bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents (Al-Khazragie et al., 2022).
特性
IUPAC Name |
N-(3-fluorophenyl)-2-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S/c1-30-20-7-5-16(6-8-20)13-22-26-27-23(31-22)17-9-11-28(12-10-17)15-21(29)25-19-4-2-3-18(24)14-19/h2-8,14,17H,9-13,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKRPFPSHKFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(Difluoromethoxy)-4,6-dimethoxyphenyl]methanamine;hydrochloride](/img/structure/B2629453.png)
![3-[4-(3-Cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2629455.png)
![2-ethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2629456.png)




![1-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropane-1-carboxamide](/img/structure/B2629461.png)


![5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2629466.png)

![N-[(5-METHYL-2-FURYL)METHYL]-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE](/img/structure/B2629474.png)

